N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Overview
Description
Thiazoles are a class of organic compounds that include a five-membered ring containing one sulfur atom and one nitrogen atom . They are found in many biologically active compounds and have diverse applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
Thiazoles are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The specific molecular structure of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide” is not available in the literature I have access to.Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide” are not available in the literature I have access to.Scientific Research Applications
Pharmaceuticals: Antimicrobial Agents
Thiazole derivatives have been extensively studied for their antimicrobial properties. They are found in several pharmaceuticals, such as sulfathiazole, which is used to treat bacterial infections . The structural moiety of thiazole is crucial for the activity of these compounds, and modifications at different positions can generate new molecules with potent antimicrobial activities.
Anticancer Therapeutics
Thiazoles also play a significant role in cancer treatment. Compounds like tiazofurin exhibit anticancer properties . The thiazole ring is a common feature in many synthetic drugs, and its incorporation into new compounds is a promising area of research for developing novel anticancer agents.
Agricultural Chemicals
In the agricultural sector, thiazole derivatives are used as agrochemicals due to their effectiveness as fungicides and insecticides . They help protect crops from various diseases and pests, contributing to increased yield and food security.
Industrial Applications: Vulcanization Accelerators
Thiazoles are utilized in the rubber industry as vulcanization accelerators . They enhance the cross-linking process, which improves the durability and elasticity of rubber products.
Photographic Sensitizers
Due to their ability to absorb light, thiazole compounds are used as sensitizers in photographic materials . They play a crucial role in the formation of images by reacting to light exposure during the photographic process.
Neurological Disorders: Anti-Alzheimer’s Agents
Thiazole derivatives have shown potential in treating neurological disorders, including Alzheimer’s disease . They are involved in the synthesis of drugs that can help in the management of symptoms and progression of such conditions.
Antioxidants
The antioxidant properties of thiazoles make them valuable in the field of medicinal chemistry. They can neutralize free radicals and are being explored for their potential to prevent oxidative stress-related diseases .
Liquid Crystals and Dyes
Thiazoles are used in the synthesis of liquid crystals and dyes due to their chromophoric properties . They contribute to the coloration and display technologies in various electronic devices.
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. For thiazole derivatives, these can vary widely . The specific safety and hazards of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide” are not available in the literature I have access to.
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-8-9(2)21-12(16-8)17-10(18)15-7-6-14(5,11(19)20-15)13(15,3)4/h6-7H2,1-5H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJVFFSFEDKRCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C23CCC(C2(C)C)(C(=O)O3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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